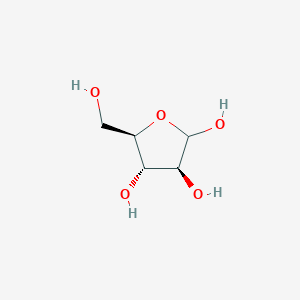

D-arabinofuranose

Description

Significance of Pentose (B10789219) Sugars in Biological Contexts

Pentose sugars, which are monosaccharides with five carbon atoms, are fundamental to many biological processes. microbenotes.comfiveable.me Their chemical formula is typically C₅H₁₀O₅. microbenotes.com These simple sugars are essential components of nucleic acids, the molecules that store and transmit genetic information. microbenotes.comfiveable.me Specifically, D-ribose is a key component of ribonucleic acid (RNA), and its derivative, D-deoxyribose, is found in deoxyribonucleic acid (DNA). wikipedia.org

Beyond their role in the backbone of genetic material, pentose sugars are also crucial for cellular energy metabolism. They are components of vital energy-carrying molecules such as adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), and flavin adenine dinucleotide (FADH2). microbenotes.com The pentose phosphate pathway is a major metabolic route that generates pentoses, like ribose 5-phosphate, which is a precursor for the synthesis of nucleotides. wikipedia.orgvedantu.com This pathway also produces NADPH, which is essential for various biosynthetic reactions. vedantu.com Pentose sugars can also form esters with phosphate groups, known as phosphodiesters, which are important in a variety of biochemical reactions. microbenotes.comsciencequery.com

D-Arabinofuranose as a Unique Furanose Sugar Anomer

D-arabinofuranose is the five-membered ring, or furanose, form of the aldopentose sugar D-arabinose. nih.govcymitquimica.com While sugars can exist in both open-chain and cyclic forms, the furanose and pyranose (six-membered ring) structures are common in solution. wikipedia.orgvaia.com D-arabinose, which can be formed from the degradation of D-glucose, is particularly stable in its furanose form. vaia.compearson.com This ring structure is formed by a hemiacetal linkage between the aldehyde group at carbon 1 and the hydroxyl group at carbon 4. vaia.compearson.com

The "D" designation in D-arabinofuranose refers to its stereochemical relationship to D-glyceraldehyde. wikipedia.org It is the enantiomer, or mirror image, of L-arabinofuranose. nih.gov Interestingly, while most naturally occurring sugars are in the "D" form, L-arabinose is more common in nature than D-arabinose, being a component of biopolymers like hemicellulose and pectin. wikipedia.org D-arabinofuranose is found in certain biological contexts, such as in Mycoplasma gallisepticum and as a component of the cell wall in some bacteria. nih.govnih.gov

The structure of D-arabinofuranose allows for the existence of anomers, which are isomers that differ in the configuration at the anomeric carbon (C1). These anomers are designated as α-D-arabinofuranose and β-D-arabinofuranose. This stereochemistry is significant as it affects the molecule's interactions and role in biological systems. vaia.com

Historical Context of D-Arabinofuranose Research

The study of arabinose and its various forms has a history rooted in the structural elucidation of carbohydrates. Arabinose itself was first isolated from gum arabic, from which it derives its name. wikipedia.org A classic method for the organic synthesis of arabinose from glucose is the Wohl degradation. wikipedia.org

Significant research into arabinose-containing nucleosides began in the 1950s with the isolation of spongothymidine (B1329284) and spongouridine (B1667586) from the Caribbean sponge Tethya crypta. These compounds contained D-arabinose instead of the typical D-ribose. wikipedia.org This discovery spurred the synthesis of arabinose-based nucleoside analogs like vidarabine (B1017) (ara-A) and cytarabine (B982) (ara-C), which exhibited promising antiviral and anticancer properties. wikipedia.orgsolubilityofthings.com

More recent research has focused on the role of D-arabinofuranose in the cell walls of pathogenic bacteria, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govepfl.ch In these bacteria, D-arabinofuranose is a key component of arabinogalactan (B145846) and lipoarabinomannan, which are essential for the structural integrity of the cell wall. nih.govasm.org The biosynthetic pathway for decaprenylphosphoryl-β-D-arabinofuranose (DPA), the donor of arabinofuranosyl residues, has become a major target for the development of new anti-tuberculosis drugs. epfl.chresearchgate.netacs.org This has led to the identification of enzymes like DprE1 as crucial for the production of DPA and, consequently, for the survival of the bacteria. encyclopedia.pubnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-ZRMNMSDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446704 | |

| Record name | D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13221-22-2 | |

| Record name | Arabinofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13221-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of D Arabinofuranose

De Novo Biosynthesis Pathways

The de novo synthesis of D-arabinofuranose is a vital metabolic process for various microorganisms. It involves the conversion of central metabolic intermediates into the activated form of arabinose, which can then be incorporated into complex polysaccharides.

Precursor Derivation and Initial Enzymatic Steps

The journey to D-arabinofuranose begins with intermediates from the pentose (B10789219) phosphate (B84403) pathway, a central route for the metabolism of five-carbon sugars.

In organisms like Mycobacterium tuberculosis, the biosynthesis of D-arabinofuranose residues for the cell wall arabinogalactan (B145846) and lipoarabinomannan initiates from D-ribose 5-phosphate. nih.govcapes.gov.br This key precursor is then converted to 5-phosphoribosyl 1-pyrophosphate (PRPP) by the enzyme phosphoribosyl pyrophosphate synthetase. nih.govcapes.gov.br The activated 5-phosphoribofuranosyl residue of PRPP is subsequently transferred to a lipid carrier, decaprenyl phosphate, forming 5'-phosphoribosyl-monophospho-decaprenol. nih.govcapes.gov.br A dephosphorylation step then yields decaprenyl-phospho-ribose, a crucial intermediate in the pathway. nih.govcapes.gov.brnih.govasm.orgresearchgate.net

The formation of D-ribose 5-phosphate itself can occur through different enzymatic reactions. One major route involves the enzyme transketolase, which catalyzes the reaction between sedoheptulose (B1238255) 7-phosphate and D-glyceraldehyde 3-phosphate to produce D-ribose 5-phosphate and D-xylulose 5-phosphate. nih.govcapes.gov.brreactome.org Alternatively, D-ribose 5-phosphate can be formed from the isomerization of D-ribulose 5-phosphate, a reaction catalyzed by D-ribose 5-phosphate isomerase. nih.govcapes.gov.br D-ribulose 5-phosphate is a product of the oxidative pentose phosphate pathway and can also be generated from xylulose 5-phosphate by ribulose 5-phosphate 3-epimerase. frontiersin.org

D-Ribose 5-Phosphate as a Biosynthetic Intermediate

Key Epimerization and Isomerization Processes

The conversion of the ribose configuration to the arabinose configuration is a critical step in the biosynthesis of D-arabinofuranose. This transformation is achieved through specific epimerization and isomerization reactions.

In mycobacteria, the epimerization of the ribosyl moiety to an arabinosyl residue occurs at the lipid-linked level. nih.govasm.orgresearchgate.net This reaction is catalyzed by a two-component enzyme complex, decaprenylphosphoryl-D-ribofuranose 2'-epimerase, comprised of DprE1 and DprE2. uniprot.orgresearchgate.netfortunejournals.comfortunepublish.com The process involves a two-step oxidation-reduction reaction. nih.govasm.orgresearchgate.netresearchgate.net First, DprE1, a flavoenzyme, oxidizes the 2'-hydroxyl group of decaprenylphosphoryl-β-D-ribose (DPR) to form the intermediate decaprenylphosphoryl-D-2-keto-ribose (DPX). nih.govasm.orgresearchgate.netresearchgate.net Subsequently, the NADH-dependent reductase DprE2 catalyzes the reduction of DPX to yield decaprenylphosphoryl-β-D-arabinofuranose (DPA). uniprot.orgresearchgate.netfortunejournals.comfortunepublish.com This DPA then serves as the donor of arabinofuranosyl residues for the synthesis of mycobacterial cell wall arabinans. nih.govcapes.gov.brnih.govasm.orgresearchgate.net The heteromeric Rv3790/Rv3791 proteins in M. tuberculosis have been identified as possessing this 2'-epimerase activity. nih.govcapes.gov.brnih.gov

In some prokaryotes, the interconversion between D-ribulose and D-arabinose is catalyzed by arabinose isomerases. researchgate.netresearchgate.net For instance, in Escherichia coli, arabinose isomerase can convert D-arabinose to D-ribulose. enzyme-database.org While this reaction is primarily associated with the catabolism of arabinose, it highlights the enzymatic capability for interconverting these pentose sugars. In the context of biosynthesis, D-arabinose-5-phosphate isomerases (APIs) catalyze the interconversion of D-ribulose-5-phosphate and D-arabinose-5-phosphate. researchgate.netnih.govasm.org This reaction is a key step in the biosynthesis of 3-deoxy-D-manno-octulosonate (Kdo), an essential component of lipopolysaccharide in Gram-negative bacteria. researchgate.netasm.org

Data Tables

Table 1: Key Enzymes in D-Arabinofuranose Biosynthesis

| Enzyme Name | Function | Organism Example |

| Phosphoribosyl pyrophosphate synthetase | Converts D-ribose 5-phosphate to 5-phosphoribosyl 1-pyrophosphate (PRPP) | Mycobacterium tuberculosis nih.govcapes.gov.br |

| 5-Phosphoribosyltransferase | Transfers the 5-phosphoribofuranosyl residue of PRPP to decaprenyl phosphate | Mycobacterium tuberculosis nih.govcapes.gov.br |

| Phospholipid phosphatase | Dephosphorylates 5'-phosphoribosyl-monophospho-decaprenol to decaprenyl-phospho-ribose | Mycobacterium tuberculosis nih.govcapes.gov.br |

| Transketolase | Produces D-ribose 5-phosphate from sedoheptulose 7-phosphate | Mycobacterium tuberculosis nih.govcapes.gov.br |

| D-Ribose 5-phosphate isomerase | Isomerizes D-ribulose 5-phosphate to D-ribose 5-phosphate | Mycobacterium tuberculosis nih.govcapes.gov.br |

| Decaprenylphosphoryl-D-ribofuranose 2'-epimerase (DprE1/DprE2) | Epimerizes decaprenylphosphoryl-D-ribose to decaprenylphosphoryl-D-arabinose | Mycobacterium tuberculosis nih.govcapes.gov.bruniprot.orgresearchgate.net |

| D-Arabinose-5-phosphate isomerase | Interconverts D-ribulose-5-phosphate and D-arabinose-5-phosphate | Escherichia coli researchgate.netnih.govasm.org |

| Arabinose isomerase | Interconverts D-arabinose and D-ribulose | Escherichia coli researchgate.netenzyme-database.org |

UDP-D-Xylose 4-Epimerase (MUR4) in Plant D-Arabinose Biosynthesis

In plants, the biosynthesis of D-arabinose residues for cell wall polysaccharides is intricately linked to the nucleotide sugar interconversion pathways. A key player in this process is the UDP-D-xylose 4-epimerase, encoded by the MUR4 gene in Arabidopsis thaliana. This enzyme catalyzes the reversible epimerization of UDP-D-xylose to UDP-L-arabinose in its pyranose form (UDP-L-arabinopyranose). While the direct precursor for the incorporation of arabinose into plant cell walls is believed to be UDP-L-arabinofuranose, the action of MUR4 is a critical step in providing the necessary UDP-L-arabinose pool. The subsequent conversion from the pyranose to the furanose form of UDP-L-arabinose is carried out by a distinct class of enzymes known as UDP-L-arabinopyranose mutases. Therefore, MUR4 functions upstream, ensuring a steady supply of the substrate required for the final synthesis of the activated furanose donor.

Salvage Pathways and Substrate Utilization

Many organisms have developed mechanisms to scavenge and metabolize D-arabinose from their surroundings.

In various microbial species, D-arabinose can serve as a carbon and energy source. It is often used in laboratory settings as a component of culture media to support the growth of specific bacteria. fishersci.ca For instance, in synthetic biology applications involving E. coli, D-arabinose is famously employed as an inducer for the Pbad promoter system, allowing for the controlled, reversible expression of specific proteins. fishersci.ca Microbes typically transport D-arabinose across the cell membrane and then funnel it into central metabolic pathways. This often involves an initial isomerization or reduction step.

One of the common non-phosphorylative metabolic routes for D-arabinose is its reduction to the corresponding sugar alcohol, D-arabitol. fishersci.ca This conversion is catalyzed by NAD(P)H-dependent reductases. D-arabitol can then be further metabolized. For example, some yeasts and fungi can use D-arabitol as a substrate for various enzymatic reactions, including oxidation to D-xylulose, which can then be phosphorylated and enter the pentose phosphate pathway. fishersci.ca The presence of D-arabitol can sometimes be an indicator of microbial overgrowth in clinical settings. wikipedia.org

Interactive Table: Enzymes in D-Arabinose Metabolism

| Enzyme | Function | Organism Type |

|---|---|---|

| D-arabinitol dehydrogenase | Converts D-arabitol to D-xylulose | Acetic acid bacteria |

| Gluconobacter oxydans dehydrogenase(s) | Acts on D-arabitol as a substrate | Bacteria |

| Thermotoga maritima D-arabitol dehydrogenase | Hyperthermophilic enzyme for D-arabitol conversion | Bacteria |

Microbial D-Arabinose Uptake and Conversion

Comparative Biosynthetic Analyses Across Domains of Life

The pathways for synthesizing D-arabinofuranose precursors vary significantly between different life forms, highlighting distinct evolutionary solutions to create this vital sugar.

In mycobacteria, including the pathogen Mycobacterium tuberculosis, D-arabinofuranose is a critical component of the cell wall arabinogalactan and lipoarabinomannan, polysaccharides essential for the bacterium's viability and structural integrity. nih.govresearchgate.net The biosynthesis of the D-arabinofuranose donor molecule, decaprenyl-phospho-D-arabinofuranose (DPA), follows a unique and complex pathway that is distinct from those found in plants and fungi. nih.govcapes.gov.br

The pathway begins with intermediates from the pentose phosphate pathway. nih.govcapes.gov.br 5-phosphoribosyl 1-pyrophosphate (PRPP) is synthesized and its 5-phosphoribofuranosyl residue is transferred to a lipid carrier, decaprenyl phosphate, forming 5'-phosphoribosyl-monophospho-decaprenol. nih.govcapes.gov.br This is then dephosphorylated to create decaprenyl-phospho-ribose (DPR). nih.govcapes.gov.br

The crucial step is the epimerization of DPR to DPA. This is a two-step process catalyzed by a hetero-dimeric enzyme complex composed of DprE1 and DprE2. ebi.ac.uknih.govresearchgate.net

Oxidation: DprE1, a flavin-dependent oxidase, oxidizes the C2' hydroxyl of the ribose in DPR to a keto intermediate, decaprenyl-phospho-2'-keto-D-erythropentofuranose (DPX). nih.govresearchgate.net

Reduction: DprE2 then reduces the keto group in DPX to a hydroxyl group, but with an inverted stereochemistry, resulting in the formation of DPA. researchgate.net

This DPA molecule is the sole known donor of D-arabinofuranosyl residues for the synthesis of the essential mycobacterial cell wall arabinans. nih.govcapes.gov.brasm.org The enzymes in this pathway, particularly DprE1, are highly vulnerable and are major targets for the development of new anti-tuberculosis drugs. researchgate.netnih.govresearchgate.net

Table: Key Intermediates in Mycobacterial D-Arabinofuranose Biosynthesis

| Intermediate | Abbreviation | Role |

|---|---|---|

| 5-Phosphoribosyl 1-pyrophosphate | PRPP | Initial ribose donor |

| Decaprenyl phosphate | --- | Lipid carrier molecule |

| Decaprenyl-phospho-ribose | DPR | Substrate for epimerization |

| Decaprenyl-phospho-2'-keto-D-erythropentofuranose | DPX | Keto intermediate |

In plants, D-arabinose is less common than its L-arabinose enantiomer, which is a major component of cell wall polysaccharides like hemicellulose and pectin. fishersci.cawikipedia.org When present, D-arabinose is typically found as a component of biopolymers. fishersci.ca The metabolic pathways for D-arabinose in plants are not as extensively characterized as those for L-arabinose. However, the biosynthesis of arabinose-containing polymers relies on nucleotide sugar precursors. As mentioned, UDP-D-xylose is converted to UDP-L-arabinopyranose by UDP-D-xylose 4-epimerase (MUR4). This UDP-L-arabinopyranose is then converted to UDP-L-arabinofuranose, the activated sugar donor for polymerization into arabinans. The metabolism of free D-arabinose, if taken up by the plant, would likely involve conversion to D-arabitol or phosphorylation to enter the pentose phosphate pathway.

Gram-Negative Bacterial D-Arabinofuranose Synthesis

In contrast to the well-established pathways for many other monosaccharides that utilize nucleotide-sugar precursors, the biosynthesis of D-arabinofuranose (D-Araf) in gram-negative bacteria proceeds through a distinct mechanism involving a lipid-linked intermediate. nih.gov This pathway shows remarkable conservation with the one used by Corynebacterineae, such as Mycobacterium tuberculosis, for the synthesis of their cell wall arabinans. nih.govnih.gov Research, particularly in Pseudomonas aeruginosa, has elucidated a gene cluster responsible for synthesizing a polyprenyl-linked D-Araf donor, which is then used for post-translational modification of proteins like pilins. nih.govnih.gov

The synthesis initiates with the creation of a polyprenyl-phosphate-linked D-ribose intermediate, which subsequently undergoes epimerization to form the D-arabinofuranose derivative. nih.gov While mycobacteria utilize decaprenyl (C₅₀) phosphate as the lipid carrier, gram-negative bacteria like P. aeruginosa are thought to use undecaprenyl (C₅₅) phosphate, a more common carrier lipid in these organisms. nih.govpnas.org

The key enzymatic steps, identified through bioinformatics and genetic studies in P. aeruginosa, involve homologues of essential mycobacterial enzymes: nih.govnih.gov

Synthesis of a Polyprenyl-Phosphate-Ribose-Phosphate Intermediate: The first committed step is catalyzed by a polyprenyl-phosphate D-ribose-5-phosphate synthetase (PPPRS). This enzyme, an orthologue of the M. tuberculosis Rv3806c, transfers a D-ribose-5-phosphate moiety from a donor substrate like 5-phosphoribosyl-1-pyrophosphate (PRPP) to the lipid carrier, undecaprenyl phosphate (Und-P). nih.govpnas.org

Dephosphorylation: The resulting lipid-linked intermediate, undecaprenyl-phosphate-D-ribose-5-phosphate (Und-P-Rib-5-P), is then dephosphorylated by a phosphatase to yield undecaprenyl-phosphate-D-ribose (Und-P-Rib). pnas.org In P. aeruginosa, a homologue of the mycobacterial gene Rv3807c is implicated in this step. nih.gov

Epimerization: The final and crucial step is the C2' epimerization of the ribofuranose moiety to an arabinofuranose. This conversion of Und-P-Rib to undecaprenyl-phosphate-D-arabinofuranose (Und-P-Araf) is carried out by an epimerase complex. nih.govnih.gov This complex consists of two components homologous to the mycobacterial DprE1 (a decaprenylphosphoryl-β-D-ribose oxidase) and DprE2 (a decaprenylphosphoryl-β-D-2-keto-ribose reductase). nih.govpnas.org The DprE1 homologue oxidizes the C2' hydroxyl of the ribose, and the DprE2 homologue subsequently reduces the resulting keto-intermediate to the arabinose configuration.

The identification of this pathway in P. aeruginosa was confirmed by demonstrating that a recombinant strain co-expressing the necessary biosynthesis genes could produce arabinosylated pili. nih.govnih.gov Furthermore, the functional conservation of these enzymes was highlighted by the ability of a Mycobacterium smegmatis epimerase to complement a knockout of the corresponding gene in P. aeruginosa. nih.gov This lipid-linked pathway underscores a conserved mechanism for D-Araf synthesis across different bacterial phyla, distinct from the nucleotide-sugar pathways typically employed for glycan synthesis in gram-negative bacteria. nih.govpnas.org

Table of Key Enzymes in Gram-Negative D-Arabinofuranose Synthesis

| Enzyme/Protein | Homologue (M. tuberculosis) | Function |

| Polyprenyl-P-ribose-5-P synthetase | Rv3806c | Catalyzes the transfer of D-ribose-5-phosphate to a lipid carrier (undecaprenyl phosphate). nih.gov |

| Putative Phosphatase | Rv3807c | Removes the 5'-phosphate from the polyprenyl-P-D-ribose-5-P intermediate. nih.govpnas.org |

| Epimerase Subunit 1 | DprE1 (Rv3790) | Oxidizes the C2' hydroxyl of the polyprenyl-P-D-ribofuranose intermediate. nih.govpnas.org |

| Epimerase Subunit 2 | DprE2 (Rv3791) | Reduces the C2' keto group to an axial hydroxyl, completing the epimerization to arabinofuranose. nih.govpnas.org |

Enzymology of D Arabinofuranose Transformations

Arabinosyltransferases (AraTs)

Arabinosyltransferases (AraTs) are a class of glycosyltransferase enzymes that catalyze the transfer of an arabinofuranose residue from a donor molecule to an acceptor. In mycobacteria, these enzymes play a crucial role in the polymerization of arabinogalactan (B145846), an essential component of the cell wall. wikipedia.org The arabinose residues in these structures are exclusively in the furanose form, making the more precise term for these enzymes arabinofuranosyltransferases. wikipedia.org

These membrane-bound enzymes utilize decaprenylphosphoryl-β-D-arabinose (DPA) as the sole arabinose donor to transfer arabinofuranose units onto growing polysaccharide chains. nih.govnih.gov The biosynthesis of the arabinan (B1173331) domains of arabinogalactan (AG) and lipoarabinomannan (LAM) is a complex process involving a series of linkage-specific arabinosyltransferases. nih.gov

The substrate specificity of arabinosyltransferases is critical for the correct assembly of complex polysaccharides. In mycobacteria, a series of AraTs, including AftA, AftB, AftC, AftD, EmbA, EmbB, and EmbC, are involved in the biosynthesis of AG and LAM. nih.gov These enzymes exhibit specificity for both the donor substrate, decaprenylphosphoryl-β-D-arabinose (DPA), and their respective acceptor substrates, which are growing polysaccharide chains. nih.govnih.gov

Structural studies of mycobacterial arabinosyltransferases have provided insights into their substrate recognition mechanisms. For instance, the enzyme EmbC features a putative active site with distinct regions for donor and acceptor binding. Two arabinofuranose binding sites, termed the D-site (donor) and the A0-site (acceptor), have been identified. bham.ac.uk The D-site is located deeper within a pocket, while the A0-site is positioned near the acceptor entrance. bham.ac.uk In the Msm EmbA-EmbB complex, the donor substrate DPA has been observed bound in a conserved donor binding cavity in EmbA. bham.ac.uk

The recognition of the lipid-linked D-arabinofuranose donor is a key aspect of catalysis. The enzyme AftB, for example, has a transmembrane domain with eleven helices and a C-terminal periplasmic domain. nih.gov An irregular tube-shaped cavity connects two proposed substrate-binding sites. nih.govbiorxiv.org Within AftB, specific residues interact with the donor substrate. For example, Thr274 coordinates the arabinofuranose ring, and Glu172 forms a hydrogen bond with the C-5 hydroxyl group of the arabinofuranose. biorxiv.org

In plants, arabinosyltransferases are also involved in cell wall biosynthesis, but they utilize UDP-arabinofuranose as the donor substrate. oup.com These enzymes, found in families such as GT47, GT61, and GT77, demonstrate that donor specificity has evolved multiple times. oup.com For example, in tomato, two arabinosyltransferases, XST1 and XST2, add arabinofuranose to the third position of the XXXG motif of xyloglucan (B1166014). oup.com

The assembly of the arabinan domains of mycobacterial arabinogalactan and lipoarabinomannan involves the formation of three distinct types of glycosidic linkages: α-(1,5), α-(1,3), and β-(1,2). nih.gov This process is orchestrated by a series of linkage-specific arabinosyltransferases. nih.gov

The biosynthesis of the arabinan domain of AG is initiated by the α-(1,5)-arabinosyltransferase AftA, which attaches the first α-D-arabinofuranose residue to the galactan backbone. nih.govbiorxiv.org Following this priming step, the arabinan chain is extended by the enzymes EmbA and EmbB, which also form α-(1,5) linkages. biorxiv.org The process of branching is then catalyzed by other arabinosyltransferases. For instance, EmbB is involved in creating α-(1→3) branches. oup.com Finally, the arabinosyltransferase AftB is responsible for adding the terminal β-(1,2)-linked D-arabinofuranose residues to cap the arabinan chains of both AG and LAM. nih.govbiorxiv.org

The formation of these glycosidic bonds is a result of a nucleophilic attack on the anomeric carbon of the D-arabinofuranose donor. The stereochemistry of the resulting bond is determined by the specific mechanism of the enzyme.

Glycosyltransferases are categorized as either inverting or retaining, based on the stereochemical outcome at the anomeric carbon of the donor substrate. nih.gov Arabinosyltransferases such as AftB are retaining glycosyltransferases, meaning they preserve the β-configuration of the anomeric carbon from the DPA donor to the product, resulting in a β-(1,2) glycosidic bond. nih.govbiorxiv.org

A proposed mechanism for retaining glycosyltransferases is the double-displacement mechanism. nih.gov In the case of AftB, this mechanism would involve two sequential nucleophilic substitution reactions:

An enzyme nucleophile attacks the anomeric carbon of the D-arabinofuranose in the DPA donor, leading to the formation of a covalent α-arabinofuranosyl-enzyme intermediate and the release of decaprenyl-phosphate. nih.gov

The C2 hydroxyl group of the acceptor polysaccharide then attacks the anomeric carbon of this intermediate. This second nucleophilic attack breaks the bond between the arabinose and the enzyme, forming the new β-(1,2) glycosidic bond and restoring the original β-configuration of the donor arabinose. nih.gov

Structural studies of AftB have identified a conserved DD motif, within which Asp62 is positioned near the anomeric carbon of the donor analog, supporting its potential role as the catalytic nucleophile in this reaction. biorxiv.org

Another proposed mechanism for some glycosyltransferases is a front-face SNi (substitution nucleophilic internal) type mechanism. nih.gov However, evidence for AftB points towards the double-displacement model. nih.gov

The catalytic cycle for an enzyme like EmbC, which is involved in elongating the arabinan chain, has been proposed to occur in several steps:

The terminal arabinofuranose of the acceptor binds at the A0-site, and the DPA donor binds with its arabinofuranose at the D-site. bham.ac.uk

A catalytic aspartate residue activates the transfer of the donor arabinofuranose to the acceptor at the A0-site, forming an α(1→5) linkage. bham.ac.uk

The decaprenyl-phosphate by-product is released. bham.ac.uk

The elongated product is then repositioned for the next round of elongation. bham.ac.uk

Glycosidic Bond Formation in D-Arabinofuranose Assembly

D-Arabinose Dehydrogenases

D-arabinose dehydrogenases are oxidoreductase enzymes that catalyze the oxidation of D-arabinose. They are classified based on their cofactor specificity, primarily utilizing either NAD+ or NAD(P)+. These enzymes are involved in the Weimberg and Dahms pathways for pentose (B10789219) catabolism. nih.gov

This enzyme, systematically named D-arabinose:NAD+ 1-oxidoreductase, catalyzes the oxidation of D-arabinose using NAD+ as the electron acceptor. wikipedia.org Other common names for this enzyme include NAD+-pentose-dehydrogenase and arabinose(fucose)dehydrogenase. wikipedia.org

The chemical reaction catalyzed by this enzyme is: D-arabinose + NAD+ <=> D-arabinono-1,4-lactone + NADH + H+ wikipedia.org

The two substrates for this enzyme are D-arabinose and NAD+, and the three products are D-arabinono-1,4-lactone, NADH, and H+. wikipedia.org This enzyme belongs to the family of oxidoreductases that act on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor. wikipedia.org An enzyme from Pseudomonas sp. with this activity has been shown to also accept L-fucose as a substrate. tandfonline.com

Table 1: Properties of D-Arabinose:NAD+ 1-Oxidoreductase (EC 1.1.1.116)

| Property | Value |

|---|---|

| EC Number | 1.1.1.116 wikipedia.org |

| Systematic Name | D-arabinose:NAD+ 1-oxidoreductase wikipedia.org |

| Reaction | D-arabinose + NAD+ <=> D-arabinono-1,4-lactone + NADH + H+ wikipedia.org |

| Substrates | D-arabinose, NAD+ wikipedia.org |

| Products | D-arabinono-1,4-lactone, NADH, H+ wikipedia.org |

| Other Names | NAD+-pentose-dehydrogenase, arabinose(fucose)dehydrogenase wikipedia.org |

| Cofactor | NAD+ wikipedia.org |

This enzyme, with the systematic name D-arabinose:NAD(P)+ 1-oxidoreductase, is also known as D-arabinose 1-dehydrogenase [NAD(P)+]. wikipedia.org It is an oxidoreductase that can utilize either NAD+ or NADP+ as a cofactor. wikipedia.org

The reaction catalyzed by this enzyme is: D-arabinose + NAD(P)+ <=> D-arabinono-1,4-lactone + NAD(P)H + H+ wikipedia.org

The three substrates of this enzyme are D-arabinose, NAD+, and NADP+. wikipedia.org Its four products are D-arabinono-1,4-lactone, NADH, NADPH, and H+. wikipedia.org This enzyme also acts on L-galactose, 6-deoxy-L-galactose, and 3,6-dideoxy-L-galactose. qmul.ac.uk In Saccharomyces cerevisiae, the protein Ara1p exhibits this enzymatic activity and is involved in carbohydrate metabolism. yeastgenome.org

Table 2: Properties of D-Arabinose:NAD(P)+ 1-Oxidoreductase (EC 1.1.1.117)

| Property | Value |

|---|---|

| EC Number | 1.1.1.117 wikipedia.org |

| Systematic Name | D-arabinose:NAD(P)+ 1-oxidoreductase wikipedia.org |

| Reaction | D-arabinose + NAD(P)+ <=> D-arabinono-1,4-lactone + NAD(P)H + H+ wikipedia.org |

| Substrates | D-arabinose, NAD+, NADP+ wikipedia.org |

| Products | D-arabinono-1,4-lactone, NADH, NADPH, H+ wikipedia.org |

| Other Names | D-arabinose 1-dehydrogenase [NAD(P)] wikipedia.org |

| Cofactors | NAD+, NADP+ wikipedia.org |

D-Arabinose:NAD+ 1-Oxidoreductase (EC 1.1.1.116)

Arabinofuranosidases (ABFs) and Arabinanases (ABNs)

Arabinofuranosidases (ABFs) and arabinanases (ABNs) are crucial enzymes responsible for the degradation of arabinose-containing polymers. ABFs are exo-acting enzymes that cleave terminal, non-reducing α-L-arabinofuranosyl residues from various substrates, while endo-arabinanases hydrolyze the internal α-1,5-arabinan backbone. scienceopen.commdpi.com

Based on amino acid sequence similarities, α-L-arabinofuranosidases are classified into several Glycoside Hydrolase (GH) families in the Carbohydrate-Active enZymes (CAZy) database, including GH3, GH43, GH51, GH54, and GH62. scienceopen.comnih.gov This classification provides a framework for understanding their structure-function relationships.

GH51: This family contains α-L-arabinofuranosidases that are known to be retaining enzymes. nih.govnih.gov They exhibit broad substrate specificity, hydrolyzing α-1,2, α-1,3, and to a lesser extent, α-1,5-linked L-arabinofuranose residues. mdpi.com Enzymes in this family can act on arabinoxylans and branched arabinans.

GH62: This family is exclusively composed of α-L-arabinofuranosidases of fungal and bacterial origin. nih.govresearchgate.net These enzymes are inverting enzymes and are highly specific for the α-1,2 and α-1,3-arabinofuranosyl side chains of arabinoxylans. nih.govcazypedia.orgebi.ac.uk

GH172: A more recently established family, GH172 includes α-D-arabinofuranosidases and α-D-fructofuranosidases. cazypedia.org These enzymes are retaining and possess a unique double jelly-roll fold, a structure not previously seen in CAZymes. cazypedia.org They are implicated in the degradation of D-arabinan in the cell walls of bacteria like Mycobacteria. cazypedia.org

Glycoside hydrolases catalyze the cleavage of glycosidic bonds through one of two general mechanisms, resulting in either the retention or inversion of the anomeric stereochemistry. researchgate.net

Retaining Mechanism: This mechanism proceeds via a two-step, double-displacement reaction. nih.govresearchgate.net Two key carboxylic acid residues in the active site act as a nucleophile and an acid/base catalyst. nih.gov This leads to the formation of a covalent glycosyl-enzyme intermediate, and the net result is the retention of the anomeric configuration. nih.govresearchgate.net GH51 and GH172 family arabinofuranosidases employ this mechanism. nih.govcazypedia.org

Inverting Mechanism: This is a single-step mechanism where the two catalytic residues, acting as a general base and a general acid, are positioned further apart. researchgate.net A water molecule directly attacks the anomeric carbon, leading to the inversion of its stereochemistry. nih.gov GH62 family arabinofuranosidases utilize this inverting mechanism. cazypedia.orgebi.ac.uk

The substrate specificity of arabinofuranosidases is diverse and often correlates with their GH family classification.

GH51 enzymes generally display broad specificity, hydrolyzing α-1,2-, α-1,3-, and α-1,5-linked arabinofuranosyl residues. mdpi.commdpi.com For instance, an α-L-arabinofuranosidase from Aspergillus niger hydrolyzes α-1,2- and α-1,3-linkages in arabinoxylans and branched arabinans, with a lower activity on α-1,5-linked arabino-oligosaccharides.

GH62 enzymes are more specific, primarily targeting α-1,2 and α-1,3-L-arabinofuranose side chains on xylan (B1165943) backbones. nih.govcazypedia.orgnih.gov The preference for α-1,2 versus α-1,3 linkages can vary among different GH62 enzymes. cazypedia.org

GH43 enzymes show varied specificities. Some are specific for arabinoxylan debranching, while others, like those in subfamily GH43_26, are specific exo-1,5-α-L-arabinofuranosidases that degrade the main chain of arabinans. mdpi.com

| Enzyme Family | Typical Linkage Specificity | Example Substrates |

| GH51 | α-1,2, α-1,3, and α-1,5 | Arabinoxylans, Branched Arabinans |

| GH62 | α-1,2 and α-1,3 | Arabinoxylans |

| GH43 | Varies (e.g., α-1,5 or debranching) | Arabinans, Arabinoxylans |

| GH172 | α-D-Araf and α-D-Fruf | D-arabinan, Inulobiose |

Hydrolysis Mechanisms and Anomeric Stereochemistry

Other Enzymes Involved in D-Arabinofuranose Metabolism

Beyond the degradative enzymes, other key enzymes are involved in the biosynthesis of D-arabinofuranose-containing molecules, particularly in the context of bacterial cell wall synthesis.

Phosphoribosyl pyrophosphate (PRPP) synthetase (EC 2.7.6.1) is a crucial enzyme that catalyzes the synthesis of PRPP from D-ribose 5-phosphate and ATP. encyclopedia.pubgenecards.org In organisms like Mycobacterium tuberculosis, PRPP is the exclusive precursor for the arabinose units found in essential cell wall components such as arabinogalactan and lipoarabinomannan. nih.govresearchgate.net The enzyme is central to cellular metabolism, as PRPP is also a key metabolite for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, as well as certain amino acids. encyclopedia.pubresearchgate.net The synthesis of the arabinose donor, decaprenyl-phospho-arabinose (DPA), starts with the formation of D-ribose 5-phosphate, which is then converted to PRPP by PRPP synthetase. nih.gov

The biosynthesis of the lipid-linked arabinose donor, decaprenyl-phospho-arabinose (DPA), involves a series of enzymatic steps. After the formation of PRPP, the 5-phosphoribofuranosyl residue is transferred to decaprenyl phosphate (B84403), forming 5'-phosphoribosyl-monophospho-decaprenol. nih.gov A key committed step in this pathway is the dephosphorylation of this intermediate to decaprenyl-phospho-ribose, a reaction catalyzed by a putative phospholipid phosphatase. nih.govresearchgate.net Phosphatidate phosphatase (PAP) enzymes, which dephosphorylate phosphatidate to yield diacylglycerol, are examples of phospholipid phosphatases involved in lipid metabolism. rutgers.edunih.gov In the context of DPA synthesis, the phospholipid phosphatase sets the stage for the subsequent epimerization of decaprenyl-phospho-ribose to decaprenyl-phospho-arabinose, the final donor for arabinosyltransferases. nih.gov

Arabinose-1-Kinase/Pyrophosphorylase in D-Arabinose Salvage

In certain organisms, the salvage of D-arabinose from the environment is a critical pathway for its utilization. This process is initiated by the activation of D-arabinose through phosphorylation. In trypanosomatid parasites like Leishmania major and Crithidia fasciculata, a salvage pathway allows for the uptake of extracellular D-arabinose and its subsequent conversion to a nucleotide sugar donor, GDP-α-D-arabinopyranose (GDP-D-Arap). researchgate.net

This conversion is a two-step process facilitated by a bifunctional enzyme with both arabinokinase and pyrophosphorylase activities. nih.gov

Arabinokinase Activity : The process begins with the phosphorylation of D-arabinose at the anomeric carbon (C-1) by an arabinokinase, utilizing a phosphate donor like ATP. This reaction yields D-arabinose-1-phosphate. nih.gov

Pyrophosphorylase Activity : The newly formed D-arabinose-1-phosphate is then condensed with a nucleoside triphosphate, such as GTP, by a pyrophosphorylase. This reaction results in the formation of the activated sugar nucleotide, GDP-α-D-Arap, which is essential for the synthesis of complex cell surface glycoconjugates in these organisms. researchgate.netnih.gov

In L. major, a single polypeptide has been identified that possesses both arabino/fuco-kinase and pyrophosphorylase activities, capable of converting both D-arabinose and L-fucose into their respective GDP-sugar forms. nih.gov Similarly, in plants, a salvage pathway for L-arabinose involves phosphorylation by an arabinokinase followed by the action of a broad-substrate UDP-sugar pyrophosphorylase (USP) to form UDP-arabinose. frontiersin.orgfrontiersin.org While this is for the L-enantiomer, it highlights the general strategy of salvage pathways involving these two key enzyme activities. The UDP-sugar pyrophosphorylase from Arabidopsis thaliana has been shown to have a wide range of substrates, including arabinose-1-phosphate. uniprot.org

This salvage mechanism is crucial for recycling free arabinose and is distinct from de novo synthesis pathways. frontiersin.orgfrontiersin.org The enzymes in these pathways are often specific for their sugar substrates, with kinases typically showing higher specificity than the more promiscuous pyrophosphorylases. frontiersin.org

Arabinose 5-Phosphate Isomerase (APIs) in D-Arabinose Metabolism

Following the initial phosphorylation of D-arabinose, or as part of a different metabolic route, D-arabinose 5-phosphate (A5P) is a key intermediate. Its subsequent transformation is catalyzed by D-arabinose 5-phosphate isomerase (API), an enzyme that facilitates the interconversion between an aldose and a ketose. ontosight.aiwikipedia.org

API (EC 5.3.1.13) catalyzes the reversible isomerization of D-arabinose 5-phosphate (A5P) to D-ribulose 5-phosphate (Ru5P). uniprot.orgenzyme-database.orgasm.org This reaction is significant because D-ribulose 5-phosphate is an intermediate in the pentose phosphate pathway (PPP), a central metabolic route. ontosight.ai

Reaction: D-arabinose 5-phosphate <=> D-ribulose 5-phosphate enzyme-database.orggenome.jp

This enzymatic step effectively channels D-arabinose into mainstream carbohydrate metabolism, allowing for its use in the synthesis of nucleotides (via ribose-5-phosphate), NADPH, and for energy production. ontosight.ai

In many gram-negative bacteria, API is a crucial enzyme in the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO), an essential component of lipopolysaccharides (LPS) in their outer membrane. uniprot.orgasm.orgresearchgate.net The isomerization of Ru5P to A5P is the first step in this pathway. asm.orgresearchgate.net

Escherichia coli possesses multiple genes encoding for API, including kdsD and gutQ. uniprot.orgasm.orguniprot.org While KdsD is associated with LPS biosynthesis, GutQ, found in the glucitol operon, also functions as an API. asm.orgnih.gov Studies on recombinant API from E. coli (KpsF, a K-antigen-specific API) have provided insights into its kinetic properties.

Table 1: Kinetic Parameters of E. coli K-antigen-specific Arabinose 5-Phosphate Isomerase (KpsF)

| Substrate | Apparent Km (mM) | Apparent kcat (s⁻¹) |

| D-arabinose 5-phosphate | 0.57 | 15 |

| D-ribulose 5-phosphate | 0.3 | 19 |

| Data sourced from biochemical characterization of purified recombinant KpsF. portlandpress.com |

The enzyme exhibits specificity for the phosphorylated forms of arabinose and ribulose, as D-arabinose itself is not a substrate. portlandpress.com The reaction mechanism for isomerases like API is thought to proceed via an enediol intermediate. enzyme-database.org The enzyme's activity can be inhibited by certain metal ions, suggesting a potential regulatory mechanism. uniprot.org

Recent research in eukaryotes has proposed a pathway for D-arabinose synthesis from D-glucose that involves the isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate, highlighting the central role of this isomerase reaction across different domains of life. nih.govdundee.ac.uk

Structural Roles and Glycoconjugate Integration of D Arabinofuranose

D-Arabinofuranose in Mycobacterial Cell Wall Glycoconjugates

In mycobacteria, including the pathogenic Mycobacterium tuberculosis, D-arabinofuranose is a fundamental building block of the cell wall, contributing to its structural integrity and impermeability. biorxiv.orgresearchgate.net This complex cell envelope is a crucial factor in the resilience and virulence of these bacteria. biorxiv.org D-arabinofuranose is found in two major glycoconjugates: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM). biorxiv.orgasm.org

Arabinogalactan (AG) Structure and Architecture

Arabinogalactan (AG) is a highly branched heteropolysaccharide that constitutes a significant portion of the mycobacterial cell envelope, around 35% of its total mass. nih.govmdpi.com It is covalently linked to the peptidoglycan layer through a phosphodiester bond, forming a massive polymer that sits (B43327) between the plasma membrane and the outer mycolic acid layer. nih.govmdpi.com This entire structure is often referred to as the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which is essential for the viability of M. tuberculosis. nih.govpnas.org

The molecular structure of AG can be broken down into three main parts: nih.gov

Linker Unit: This unit connects the AG to the peptidoglycan. It consists of a disaccharide-phosphoryl bridge (-L-Rha-D-GlcNAc-P-). internationaltextbookofleprosy.com

Galactan Domain: Attached to the linker unit is a linear chain of approximately 30 D-galactofuranose (Galf) residues. nih.govmdpi.com These residues are linked by alternating β-(1→5) and β-(1→6) glycosidic bonds. nih.gov

Arabinan (B1173331) Domain: This is where D-arabinofuranose plays its crucial role. Three large arabinan chains, each with about 23 D-arabinofuranose (Araf) residues, are attached to specific galactofuranose residues within the galactan domain. nih.gov The arabinan domain itself is highly branched, with a backbone of α-(1→5)-linked Araf residues and branching points created by α-(1→3) linkages. nih.gov The non-reducing ends of these arabinan chains are terminated with β-(1→2) Araf residues, which serve as attachment points for mycolic acids. nih.govasm.org

| Component | Description | Key Linkages |

|---|---|---|

| Linker Unit | Connects AG to peptidoglycan | Phosphodiester bond |

| Galactan Domain | Linear chain of ~30 D-galactofuranose residues | β-(1→5) and β-(1→6) |

| Arabinan Domain | Highly branched chains of D-arabinofuranose residues | α-(1→5), α-(1→3), β-(1→2) |

Lipoarabinomannan (LAM) Structure and Variability

Lipoarabinomannan (LAM) is another critical lipoglycan found in the mycobacterial cell envelope, anchored to the plasma membrane. frontiersin.orgmdpi.com It plays a significant role in the host-pathogen interaction. oup.com Like AG, LAM has a complex structure that includes a mannan (B1593421) core and an arabinan domain built from D-arabinofuranose residues. mdpi.com

The general structure of LAM consists of four domains: mdpi.comaai.org

Phosphatidyl-myo-inositol (PI) Anchor: This anchors the LAM molecule to the cell membrane. mdpi.com

D-Mannan Core: A chain of α-(1→6)-linked mannopyranose (Manp) residues, with some α-(1→2)-linked Manp side chains. mdpi.com

D-Arabinan Domain: An arabinan structure composed solely of D-arabinofuranose (Araf) residues is attached to the mannan core. mdpi.com The arabinan of LAM is generally more elaborate and less structured than that of AG. asm.org It contains linear chains that are not found in AG. asm.org

Capping Motifs: The terminal ends of the arabinan chains can be capped with different molecules, leading to structural variability between mycobacterial species. frontiersin.orgmdpi.com In virulent strains like M. tuberculosis, the LAM is often capped with mannose residues (ManLAM). mdpi.com Fast-growing, non-pathogenic species may have uncapped LAM (AraLAM) or LAM capped with phosphoinositol (PILAM). mdpi.com

| Domain | Description |

|---|---|

| Phosphatidyl-myo-inositol (PI) Anchor | Anchors LAM to the plasma membrane |

| D-Mannan Core | Backbone of mannopyranose residues |

| D-Arabinan Domain | Complex and variable structure of arabinofuranose residues |

| Capping Motifs | Variable terminal caps (B75204) (e.g., mannose, phosphoinositol) |

Assembly of Arabinan Domains in Mycobacteria

The synthesis of the complex arabinan domains of both AG and LAM is a highly regulated process involving a series of membrane-bound glycosyltransferases. nih.govbiorxiv.org The sole donor of D-arabinofuranose for this process is decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.govbiorxiv.org

The assembly process is initiated by a priming arabinosyltransferase, AftA, which catalyzes the transfer of the first arabinofuranosyl residue from DPA to the galactan chain of AG. biorxiv.orgpnas.org Following this initial step, at least six other arabinosyltransferases are involved in the stepwise elongation and branching of the arabinan chains. pnas.org Enzymes like the Emb proteins (EmbA, EmbB, and EmbC) are crucial for the formation of specific linkages within the arabinan structure. asm.org For instance, EmbA and EmbB are involved in creating the terminal motif of AG, while EmbC is implicated in the early stages of LAM arabinan synthesis. asm.org The final step in the biosynthesis of the arabinan domains in both AG and LAM is catalyzed by the arabinofuranosyltransferase AftB, which adds the terminal β-(1→2)-linked arabinofuranose residues. biorxiv.org

D-Arabinofuranose in Plant Cell Wall Polysaccharides

In the plant kingdom, D-arabinofuranose is a common constituent of the primary cell wall, a dynamic structure composed of complex polysaccharides. It is primarily found in two types of pectic polysaccharides: arabinoxylan and pectin.

Arabinoxylan (AX) Constituents and Branching Patterns

Arabinoxylans (AX) are a major type of hemicellulose in the cell walls of cereals and other plants. nih.govitjfs.com The basic structure of AX consists of a linear backbone of β-(1→4)-linked D-xylopyranosyl residues. itjfs.comresearchgate.net

Attached to this xylose backbone are α-L-arabinofuranosyl side chains. researchgate.net The arabinofuranose units can be attached at the O-2 or O-3 positions, or both, of the xylose residues. nih.govresearchgate.net This leads to varying degrees of branching, which significantly influences the physicochemical properties of the arabinoxylan. researchgate.net The ratio of arabinose to xylose (Ara/Xyl) is a key parameter used to describe the degree of branching. nih.gov Some arabinose units may also be esterified with ferulic acid, which can form cross-links between arabinoxylan chains. itjfs.comresearchgate.net

Pectin Components (Rhamnogalacturonan I and II)

Pectin is a family of complex polysaccharides rich in galacturonic acid that are major components of the primary cell walls of all land plants. nih.govusp.br Pectin is composed of several structural domains, with D-arabinofuranose being a key component of the side chains of rhamnogalacturonan I and a constituent of the complex side chains of rhamnogalacturonan II. researchgate.nettandfonline.com

Glycoprotein (B1211001) Modifications (e.g., Arabinogalactan-Proteins, Extensins)

D-arabinofuranose is a key structural component of certain hydroxyproline-rich glycoproteins (HRGPs) in plants, notably arabinogalactan-proteins (AGPs) and extensins (EXTs). These glycoproteins are integral to the plant cell wall and play crucial roles in growth, development, and defense.

Extensins (EXTs): Extensins are structural proteins of the primary cell wall, characterized by repetitive peptide motifs rich in serine and hydroxyproline (B1673980), such as [-Ser-Hyp3-5-]n. frontiersin.orgresearchgate.net Unlike the large polysaccharide chains of AGPs, the glycosylation on extensins consists of shorter oligosaccharides. Specifically, short arabinose oligosaccharides (oligoarabinosides) are attached to the hydroxyproline residues. purdue.edu These oligoarabinosides, along with single galactose residues on serine, are thought to wrap around the rod-like protein core. This glycosylation is critical for the proper structure and function of extensins. The extensin network, formed by the intermolecular cross-linking of these glycoprotein monomers, is fundamental for cell wall architecture, cell adhesion, and defense against pathogens. frontiersin.orgresearchgate.netunl.pt

D-Arabinofuranose in Other Microbial Glycans

In certain strains of the Gram-negative bacterium Pseudomonas aeruginosa, such as Pa5196 and PA7, D-arabinofuranose is a key component of a novel post-translational modification of type IVa pilins. nih.govasm.org These pilins, which are the subunits of pili used for motility and adhesion, are glycosylated with homo-oligomers of α-1,5-linked D-arabinofuranose (d-Araf). asm.orgasm.org This specific sugar configuration is notably rare in prokaryotes but is chemically and antigenically identical to the arabinan found in the lipoarabinomannan (LAM) and arabinogalactan of Mycobacterium species. asm.orgasm.orgmcmaster.ca

The glycosylation occurs at multiple serine and threonine residues on the pilin (B1175004) subunit, PilA. nih.govasm.org Specifically, modifications on residues Thr64 and Thr66 with trisaccharides of α-1,5-d-Araf have been shown to be important for normal pilus assembly. asm.org The enzyme responsible for this arabinosylation is TfpW, a GT-C family arabinosyltransferase. asm.org The absence of this glycosylation, due to mutations in the genes required for d-Araf biosynthesis or in the TfpW transferase, leads to non-arabinosylated pilins, significantly fewer surface pili, and poor twitching motility. nih.govnih.gov This suggests that the d-Araf modifications are necessary for productive subunit-subunit interactions during pilus assembly. nih.gov This glycosylation also serves as a defense mechanism, protecting P. aeruginosa from infection by certain pilus-specific bacteriophages. biorxiv.orgbondydenomylab.commcmaster.ca

D-arabinofuranose has been identified as a component of Nodulation (Nod) factors in some nitrogen-fixing rhizobia and as a constituent of the O-antigen portion of lipopolysaccharides (LPS) in certain bacteria. nih.gov

Nodulation Factors: In bacteria such as Azorhizobium caulinodans, Nod factors are lipo-chitooligosaccharides that act as signaling molecules to initiate the formation of nitrogen-fixing nodules on host plants. oup.com These molecules can be decorated with various sugars at their reducing end, including D-arabinose. oup.com Studies on A. caulinodans have shown that the presence of a D-arabinosyl substitution on the Nod factor is a major determinant for efficient nodulation on its host plant, Sesbania rostrata. oup.com The absence of this arabinosylation leads to a delayed and reduced capacity to form root nodules. oup.com The genetic basis for this arabinosylation has been linked to the noe gene cluster, with orthologs of some of these genes (noeC, noeH, noeO) being found in Mycobacterium tuberculosis and implicated in its D-arabinofuranose biosynthesis pathway. nih.govasm.org

O-Antigens: D-arabinose is also found in the O-antigen polysaccharides of some bacteria. For instance, in the phototrophic bacterium Rhodospirillum tenue, D-arabinose is an invariable constituent of the lipid A fraction of its lipopolysaccharide. nih.gov While less common than other sugars in O-antigens, its presence contributes to the structural diversity of these surface polysaccharides. glycoscience.ru In P. aeruginosa PA7, the genes for D-arabinose biosynthesis are located adjacent to the gene cluster for the A-band O-antigen, although in this strain the d-Araf is used for pilin glycosylation, not for modifying the O-antigen itself. nih.gov

In several trypanosomatid parasites, including species of Leishmania and Crithidia, a rare form of arabinose, D-arabinopyranose (D-Arap), is uniquely incorporated into their cell surface glycoconjugates. researchgate.netresearchgate.netwustl.edu These molecules are critical for the parasite's survival, infectivity, and interaction with its insect vector and mammalian host. researchgate.netnih.gov

In Leishmania major, D-Arap is found as a capping sugar on the side chains of lipophosphoglycan (LPG), the most abundant cell surface glycoconjugate on the promastigote stage of the parasite. researchgate.netresearchgate.netuni-hannover.de The addition of D-Arap to LPG is a developmentally regulated process. During the parasite's differentiation into the infective metacyclic stage, the LPG side-chain galactose residues are capped with D-Arap. researchgate.net This modification is crucial as it blocks the interaction of the parasite with a midgut lectin in the sandfly vector, leading to the parasite's detachment and facilitating its transmission. researchgate.net

The activated sugar donor for this reaction is GDP-α-D-Arap. researchgate.netoup.comnih.gov The biosynthetic pathway for this nucleotide sugar is not fully understood but is a target of interest for developing anti-leishmanial drugs, as D-arabinose and its associated glycoconjugates are absent in mammals. researchgate.netuni-hannover.demdpi.com D-arabinose is also found in the lipoarabinogalactan (LAG) of Crithidia fasciculata and the glycoinositol phospholipids (B1166683) (GIPLs) of Endotrypanum schaudinni. researchgate.netresearchgate.net

D-Arabinofuranose in Nodulation Factors and O-Antigens

Functional Implications of D-Arabinofuranose Containing Structures

D-arabinofuranose-containing glycans are fundamental to the cell wall integrity and biogenesis of a diverse range of organisms, from mycobacteria to higher plants.

In Mycobacterium species, the cell wall core consists of a mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which is essential for the bacterium's viability, structural integrity, and survival within a host. asm.orgresearchgate.net The arabinan component of both arabinogalactan (AG) and lipoarabinomannan (LAM) is composed entirely of D-arabinofuranose residues. asm.orgnih.gov In AG, the arabinan covalently links the mycolic acids to the peptidoglycan layer, forming a crucial structural scaffold. asm.org The biosynthesis of this arabinan, which uses decaprenylphosphoryl-β-D-arabinofuranose (DPA) as the exclusive arabinose donor, is a key therapeutic target. nih.govcapes.gov.brnih.gov Inhibition of arabinan polymerization disrupts the attachment of mycolic acids, compromising the cell wall's integrity. researchgate.net The transfer of the very first arabinofuranose residue to the galactan chain is an essential step for the viability of Mycobacterium smegmatis. asm.org

In plants, D-arabinofuranose is a component of pectins and glycoproteins like extensins and arabinogalactan-proteins, which are all involved in maintaining the primary cell wall's dynamic structure. purdue.edunih.gov The plant cell wall integrity maintenance mechanism monitors and adapts the wall's composition in response to developmental cues and environmental stress. nih.govnih.gov Arabinose-containing polymers contribute to the wall's flexibility and extensibility. researchgate.netfrontiersin.org For example, high levels of pectic arabinans in the cell walls of resurrection plants and seeds are thought to act as plasticizers, keeping the wall flexible during desiccation and allowing for rehydration. frontiersin.org

In Pseudomonas aeruginosa, the glycosylation of type IV pilins with D-arabinofuranose is critical for the biogenesis and stability of the pili themselves. nih.govasm.org Mutants unable to synthesize or attach the d-Araf polymers have significantly fewer surface pili, indicating a failure in proper assembly or stability, which directly impacts the bacterium's motility and ability to colonize surfaces. nih.govnih.gov

Substrate Donor Specificity in Glycosylation Processes

The enzymatic transfer of D-arabinofuranose (D-Araf) onto acceptor molecules is a critical process in the biosynthesis of various essential glycoconjugates, particularly in certain bacteria and plants. This process is mediated by a class of enzymes known as arabinofuranosyltransferases (ArafTs), which exhibit distinct specificity for the activated sugar donor substrate.

In mycobacteria, the sole proven donor of D-arabinofuranosyl residues for the synthesis of the arabinan domains of arabinogalactan (AG) and lipoarabinomannan (LAM) is decaprenylphosphoryl-β-D-arabinofuranose (DPA). ualberta.cabiorxiv.orgmicrobiologyresearch.orgnih.gov DPA is a lipid-linked sugar donor synthesized through a two-step epimerization of decaprenylphosphoryl-β-D-ribose. microbiologyresearch.org The membrane-embedded ArafTs utilize DPA to transfer Araf units onto the growing polysaccharide chains. biorxiv.orgnih.govnih.gov The specificity of these enzymes for DPA is crucial for the correct assembly of the mycobacterial cell wall. nih.govnih.govacs.org

Research has shown that while ArafTs are selective for the D-Araf moiety, some exhibit a degree of promiscuity regarding the lipid carrier. For instance, synthetic analogs of DPA with shorter lipid chains, such as (Z,Z)-farnesylphosphoryl-β-D-arabinofuranose (FPA), have been shown to function as surrogate donors for mycobacterial ArafTs in vitro and in whole-cell systems. ualberta.cabiorxiv.orgbiorxiv.org This flexibility has been exploited to develop probes for studying arabinofuranose incorporation and to synthesize DPA analogs for investigating the substrate specificity of these enzymes. ualberta.cabiorxiv.orgnih.gov For example, a donor analog, 2-F-farnesyl phosphoarabinose (2F-FPA), where the decaprenyl chain is replaced by a shorter farnesyl group, has been used in structural studies of the arabinofuranosyltransferase AftB. biorxiv.org

In contrast to the lipid-linked donors used in bacteria, glycosylation processes in other organisms can utilize nucleotide-sugar donors. For instance, in Leishmania major, GDP-D-arabinopyranoside has been identified as a precursor for the addition of arabinose to lipophosphoglycan. nih.gov Similarly, in plants, the diversity of xyloglucan (B1166014) (XyG) side chains is achieved by glycosyltransferases (GTs) with varying donor specificities, including the potential for arabinofuranosyltransferases to utilize UDP-arabinofuranose. oup.com The addition of arabinose to hydroxyproline-rich glycoproteins (HRGPs) like extensins and arabinogalactan proteins (AGPs) is a key post-translational modification in plants. nih.govnih.govfrontiersin.orgresearchgate.net While the direct donor for D-arabinofuranose in these plant systems is still under full investigation, it is believed to be a nucleotide sugar, likely UDP-D-arabinofuranose.

The specificity of these glycosyltransferases for their donor substrates is a key factor in ensuring the correct structure and function of the resulting glycoconjugates. nih.gov The table below summarizes the known and putative donor substrates for D-arabinofuranose transfer in different biological contexts.

| Organism/System | Enzyme Family | Donor Substrate | Acceptor Molecule(s) |

| Mycobacterium sp. | Arabinofuranosyltransferases (ArafTs) | Decaprenylphosphoryl-β-D-arabinofuranose (DPA) | Arabinogalactan (AG), Lipoarabinomannan (LAM) |

| Mycobacterium sp. (in vitro) | Arabinofuranosyltransferases (ArafTs) | (Z,Z)-Farnesylphosphoryl-β-D-arabinofuranose (FPA) | Synthetic acceptors |

| Leishmania major | Arabinosyltransferase | GDP-D-arabinopyranoside | Lipophosphoglycan (LPG) |

| Plants (general) | Glycosyltransferases (GTs) | Putative: UDP-D-arabinofuranose | Xyloglucan, Hydroxyproline-rich glycoproteins (HRGPs) |

| Pseudomonas aeruginosa 5196 | Unidentified | Putative: Undecaprenyl-pyrophosphate-linked D-arabinofuranose | Pilin |

Chemical Synthesis and Derivatization of D Arabinofuranose

Stereoselective Synthesis Methodologies

The precise arrangement of atoms in space, or stereochemistry, is a critical aspect of carbohydrate chemistry. The synthesis of D-arabinofuranose and its derivatives often requires sophisticated stereoselective methods to ensure the desired three-dimensional structure, which is crucial for their biological function.

Pseudo-D-Arabinofuranose Synthesis

An optically active form of a pseudo-sugar, pseudo-α-D-arabinofuranose, has been efficiently synthesized from D-arabinose. A key step in this process involves a stereoselective nitromethane (B149229) addition reaction, which leads to the formation of a branched nitropyranose. researchgate.netcolab.ws This intermediate is then used to construct the carbocyclic ring of the pseudo-sugar. Furthermore, a nitrocyclopentene derivative prepared from a synthetic intermediate of pseudo-arabinofuranose serves as a precursor for the synthesis of biologically active pseudo-β-D-arabinofuranosylnucleosides, such as (+)-cyclaradine and (+)-1-pseudo-β-D-arabinofuranosyluracil, through a Michael-type addition of nucleic acid bases. researchgate.netcolab.ws

Synthesis of D-Arabinofuranose Derivatives (e.g., 2-deoxy-2-fluoro-D-arabinofuranose)

Another approach involves the stereoselective introduction of a phosphate (B84403) group at the anomeric (C1) position of 2-deoxy-2-fluoroarabinofuranose derivatives. tandfonline.com This has been investigated through two primary methods: one involving the stereoselective hydrolysis of a 1-bromo derivative followed by phosphorylation via a phosphoramidite (B1245037) derivative, and another involving the direct stereoselective α-phosphorylation of the 1-bromo derivative. tandfonline.com The resulting α-1-phosphate is a valuable substrate for the enzymatic synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine (B94841) nucleosides. tandfonline.com

The direct deoxofluorination of the 2'-hydroxyl group in some sugar derivatives can be challenging. For instance, direct replacement of the C2-hydroxyl group with diethylaminosulfur trifluoride (DAST) has been reported to fail in some cases. google.com However, alternative procedures have been developed that are more facile. google.com The choice of protecting groups on the furanose ring can also significantly influence the stereoselectivity of glycosylation reactions. nih.gov For example, using donors with 3,5-TIDPS protecting groups has been shown to drastically enhance β-selectivity in arabinofuranosylation, likely due to conformational constraints imposed on the furanose ring. nih.gov

Glycosyl Phosphodiester Synthesis and Anomer Selectivity

The synthesis of glycosyl phosphodiesters, such as the mycobacterial cell wall building block decaprenylphosphoryl-β-D-arabinofuranose (DPA), requires high stereoselectivity to obtain the biologically active β-anomer. nih.govnih.govacs.org An efficient synthetic route has been developed where the key glycosyl phosphodiester bond-forming reaction proceeds with high β-selectivity (>10:1 β/α). nih.gov This method is versatile, allowing for the preparation of various lipid analogues. nih.govnih.govacs.org

The stereochemical outcome of glycosylation can be influenced by several factors, including the protecting groups on the sugar. The use of bulky silicon protecting groups can enforce conformational preferences in the furanose ring, which in turn can enhance reactivity and control anomeric selectivity. nih.gov The nature of the substituent at the C2 position also has a dominant effect on the stereochemical outcome, primarily due to steric hindrance. rsc.org For instance, the glycosylation of D-arabinofuranose and 2-deoxy-D-ribofuranose can result in opposite anomeric stereoselectivity. rsc.org Furthermore, the concentration of reagents can have an unusual influence on the ratio of anomeric glycosyl phosphates formed. researchgate.net

Precursor Compounds and Starting Materials (e.g., D-Arabinose) for D-Arabinofuranose Synthesis

D-arabinose is a common and versatile starting material for the synthesis of D-arabinofuranose and its derivatives. researchgate.netcolab.wsacs.org It can be efficiently converted into pseudo-α-D-arabinofuranose through a key stereoselective nitromethane addition reaction. researchgate.netcolab.ws D-arabinose is also the precursor for synthesizing D-arabinofuranose derivatives needed for nucleoside synthesis. For example, it can be silylated with tert-butyldiphenylsilyl chloride and then acetylated to create a mixture of anomeric 1-O-acetyl derivatives, which are then used in coupling reactions. acs.org

In mycobacteria, the donor of D-arabinofuranosyl residues is decaprenylphosphoryl-D-arabinofuranose (DPA). capes.gov.brnih.govnih.gov The biosynthesis of DPA starts from D-ribose 5-phosphate, which is converted to 5-phosphoribosyl 1-pyrophosphate (PRPP). nih.gov The activated ribofuranosyl residue is then transferred to decaprenyl phosphate. A subsequent two-step epimerization at the C2' position converts the ribose moiety into arabinose, forming DPA. capes.gov.brnih.govnih.gov

In eukaryotes, the pathway from D-glucose to D-arabinose has been studied in the trypanosomatid Crithidia fasciculata. researchgate.net Using positionally labeled D-glucose and D-ribose precursors, it was determined that the route involves intermediates of the pentose (B10789219) phosphate pathway. researchgate.net

Enzymatic and Chemoenzymatic Synthetic Approaches

Enzymes offer high selectivity and efficiency, making them valuable tools in the synthesis of complex molecules like D-arabinofuranose nucleosides. Chemoenzymatic approaches combine the advantages of chemical synthesis with the specificity of enzymatic catalysis.

Cascade Syntheses of D-Arabinofuranosyl Nucleosides

One-pot cascade reactions using multiple enzymes provide an efficient route to D-arabinofuranosyl nucleosides. A chemoenzymatic synthesis of important antiviral and anticancer nucleosides like Fludarabine and Nelarabine has been developed using α-D-arabinofuranose 1-phosphate as a universal substrate. researchgate.netthieme-connect.comthieme-connect.com This process utilizes recombinant E. coli purine nucleoside phosphorylase (PNP) as a biocatalyst. researchgate.netthieme-connect.comthieme-connect.com The starting α-D-arabinofuranose 1-phosphate can be prepared chemically from peracyl derivatives of D-arabinose. researchgate.netthieme-connect.com

Another cascade system involves the sequential conversion of 2-deoxy-2-fluoro-D-arabinose into its corresponding 1-phosphate, which is then condensed with a purine base. beilstein-journals.orgnih.govd-nb.info The enzymes involved in this cascade are ribokinase, phosphopentomutase, and purine nucleoside phosphorylase. beilstein-journals.orgnih.gov This one-pot transformation can produce clofarabine (B1669196) in significant yields. beilstein-journals.orgnih.gov The efficiency of these cascade syntheses can be compared between enzymes from mesophilic organisms like E. coli and those from thermophilic organisms. nih.gov

A novel in vitro synthetic enzymatic biosystem has been constructed for the synthesis of arabinosides from inexpensive nucleosides. nih.gov This system uses a phosphorolysis-isomerization-dephosphorylation cascade involving four key enzymes: nucleoside phosphorylase, phosphopentomutase, ribose 5-phosphate isomerase, and D-arabinose 5-phosphate isomerase. nih.gov This pathway effectively converts the ribose component of a starting nucleoside into arabinose to generate the desired arabinoside. nih.gov

| Enzyme | Function in Cascade Synthesis |

| Nucleoside Phosphorylase (NP) | Catalyzes the phosphorolysis of a starting nucleoside to a pentose-1-phosphate and a nucleobase, and the final synthesis of the new nucleoside. nih.gov |

| Phosphopentomutase (PPM) | Interconverts pentose-1-phosphates and pentose-5-phosphates. beilstein-journals.orgnih.govnih.gov |

| Ribokinase (RK) | Phosphorylates the pentose sugar at the 5-position. beilstein-journals.orgnih.gov |

| Ribose 5-phosphate Isomerase (RPI) | Isomerizes ribose-5-phosphate (B1218738) to ribulose-5-phosphate. nih.gov |

| D-arabinose 5-phosphate Isomerase (API) | Isomerizes ribulose-5-phosphate to arabinose-5-phosphate. nih.gov |

Preparation of Lipid-Linked D-Arabinofuranose Donors

The synthesis of lipid-linked D-arabinofuranose donors is crucial for studying the biosynthesis of the complex cell wall of mycobacteria, including Mycobacterium tuberculosis. acs.orgnih.gov In these organisms, the lipid-linked donor substrate, decaprenylphosphoryl-β-D-arabinofuranose (DPA), is essential for the construction of the arabinan (B1173331) domains of arabinogalactan (B145846) and lipoarabinomannan (LAM). acs.orgamanote.com Arabinofuranosyltransferases utilize DPA to transfer D-arabinofuranose (Araf) residues to the growing polysaccharide chains. acs.orgamanote.com

The biosynthesis of DPA in mycobacteria is a multi-step process that begins with 5-phosphoribose 1-diphosphate (pRpp). nih.govasm.org The proposed pathway involves the following key steps:

Transfer of pRpp to decaprenyl-phosphate to form decaprenylphosphoryl-β-D-5-phosphoribose. nih.govasm.org

Dephosphorylation to yield decaprenylphosphoryl-β-D-ribose (DPR). nih.gov

Oxidation of the hydroxyl group at the C-2 position of the ribose moiety to form a decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose intermediate. nih.gov

Reduction of this intermediate to produce decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.gov This epimerization from a ribosyl to an arabinosyl residue occurs at the lipid-linked level, a unique enzymatic process. nih.gov

A general synthetic approach to these lipid-linked donors involves the creation of a key glycosyl phosphodiester bond. researcher.life For instance, a synthetic sequence might start from D-(-)-arabinose, which is first protected, for example, as 1,2,3,5-Tetra-O-tert-butyldiphenylsilyl-D-arabinofuranose. acs.org Following a series of protection and deprotection steps, a key intermediate such as an arabinofuranosyl phosphodiester is formed, which can then be coupled with the desired lipid alcohol to generate the final lipid-linked donor. acs.org The development of these synthetic routes provides reliable access to analogues of DPA, facilitating the study of the enzymes involved in mycobacterial cell wall assembly. acs.org

D-Arabinofuranose as Building Blocks for Complex Carbohydrate Synthesis

D-Arabinofuranose is a fundamental building block in the synthesis of a wide array of complex carbohydrates and glycoconjugates. cymitquimica.comcreative-biostructure.com Its five-membered furanose ring structure is a key component of significant polysaccharides, particularly in the cell walls of plants and bacteria like Mycobacterium tuberculosis. creative-biostructure.comrsc.org In mycobacteria, D-arabinofuranose residues are the exclusive components of the arabinan chains of arabinogalactan (AG) and lipoarabinomannan (LAM), two major immunomodulatory polysaccharides. nih.govrsc.org

The synthesis of complex oligosaccharides containing D-arabinofuranose requires sophisticated chemical strategies to control the stereoselectivity (α or β) and regioselectivity of the glycosidic bonds. rsc.org Synthetic chemists utilize D-arabinofuranose-based building blocks, often in the form of thioglycosides, which are versatile donors for glycosylation reactions. taylorfrancis.com For example, automated solid-phase synthesis has been successfully employed to construct complex linear and branched arabinofuranose oligosaccharides. rsc.org In one notable achievement, a 31-mer branched arabinan donor was synthesized through a sequential one-pot glycosylation strategy. rsc.org

The structural complexity of natural arabinans, which can feature α(1→3), α(1→5), and β(1→2) linkages, presents a significant synthetic challenge. rsc.org The synthesis of derivatives such as 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose highlights its role as a versatile intermediate. nih.gov This particular compound, synthesized in seven steps from a D-allofuranose derivative, is crucial for producing chemotherapeutically important nucleosides like 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosine. nih.gov

Furthermore, D-arabinofuranose derivatives are used to synthesize fluorinated sugars, which are of interest in medicinal chemistry. ontosight.ai For instance, 3-deoxy-3,3-difluoro-D-arabinofuranose is a building block for fluorinated nucleosides that can act as antimetabolites in cancer and viral therapies. ontosight.ai The chemical manipulation of D-arabinose, such as the reaction of 2,3,5-Tri-O-benzyl-D-arabinofuranosyl halides with Grignard reagents, can furnish C-glycosyl products, which are precursors to nucleoside analogues. tandfonline.com These synthetic endeavors underscore the importance of D-arabinofuranose as a foundational unit for accessing biologically active and structurally complex molecules. rsc.org

Advanced Analytical Methodologies for D Arabinofuranose Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the non-destructive analysis of D-arabinofuranose-containing compounds, providing a wealth of information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the complete structural elucidation of organic molecules, including D-arabinofuranosides. emerypharma.comresearchgate.net It provides detailed information on the chemical environment of individual atoms, their connectivity, and spatial arrangement. emerypharma.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of D-arabinofuranosides. rsc.orgweebly.com The ¹H NMR spectrum provides information about the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the same for carbon atoms. weebly.com For instance, in the ¹³C-NMR spectrum of a hydroxyproline (B1673980) tetra-arabinoside, signals in the anomeric carbon region (around 100-109 ppm) can indicate the presence of different anomeric linkages. tandfonline.com

Two-dimensional (2D) NMR experiments are crucial for resolving complex structures by showing correlations between different nuclei. rsc.orgweebly.com Key 2D NMR techniques include: